

Stratifying Sepsis Response: A Comparative Guide to Nangibotide TFA and TREM-1 Modulation

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Compound of Interest

Compound Name: Nangibotide TFA

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In the landscape of critical care medicine, the management of sepsis and septic shock remains a formidable challenge. The dysregulated immune response central to sepsis pathophysiology has spurred the development of targeted immunomodulatory therapies. Among these, **Nangibotide TFA**, a first-in-class TREM-1 inhibitor, has emerged as a promising agent. This guide provides a comprehensive comparison of **Nangibotide TFA** with other TREM-1 targeting strategies, focusing on the use of soluble TREM-1 (sTREM-1) as a biomarker to stratify patient response. The information herein is intended for researchers, scientists, and drug development professionals.

The TREM-1 Pathway: A Key Target in Sepsis

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammation.^[1] Its activation on immune cells like neutrophils and macrophages leads to a cascade of pro-inflammatory signaling, contributing to the excessive inflammation characteristic of sepsis.^{[1][2]} The soluble form of this receptor, sTREM-1, is released during inflammation and its plasma levels correlate with the severity of sepsis and patient outcomes, making it a valuable biomarker for patient stratification.^{[3][4]}

Nangibotide TFA is a synthetic peptide that acts as a decoy receptor, binding to the ligand of TREM-1 and thereby inhibiting its activation.^[5] This mechanism aims to dampen the excessive

inflammatory response without compromising the ability to fight infection.[\[1\]](#)

Comparative Performance of TREM-1 Inhibitors

This section compares the performance of **Nangibotide TFA** with other investigational TREM-1 inhibitors, namely LP17 and a TREM-1/Fc fusion protein. The data is compiled from clinical and preclinical studies.

Table 1: Quantitative Comparison of TREM-1 Inhibitors

Feature	Nangibotide TFA	LP17	TREM-1/Fc Fusion Protein
Development Stage	Phase 3 Clinical Trial (ACCURATE) initiated	Preclinical	Preclinical
Mechanism of Action	Decoy receptor for TREM-1 ligand[5]	TREM-1 antagonist[3][6]	Decoy receptor for TREM-1 ligand[7][8]
Indication	Septic Shock[9]	Sepsis (investigational)[6]	Sepsis (investigational)[7][8]
sTREM-1 Stratification	Yes, used to identify patients with high TREM-1 activation[4][9]	Not reported in available studies	Not reported in available studies
Efficacy Data (Clinical)	ASTONISH Trial (Phase 2b): In patients with sTREM-1 ≥ 532 pg/mL, high-dose nangibotide showed a clinically relevant improvement in SOFA score from baseline to day 5 compared to placebo. [10]	Not available	Not available
Efficacy Data (Preclinical)	Improved survival in animal models of septic shock.[5]	In a rat model of CLP-induced sepsis, treatment with LP17 resulted in over 60% survival at the experiment endpoint and attenuated the increase in pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β).[6]	In a mouse model of LPS-induced sepsis, treatment with TREM-1/Fc reduced the mortality rate from 94% to 24% and significantly lowered levels of TNF- α and IL-1 β . [8]

Clinical Trial Insights: Nangibotide TFA and sTREM-1 Stratification

The clinical development of **Nangibotide TFA** has heavily relied on a biomarker-driven approach, using sTREM-1 levels to enrich the patient population most likely to benefit from the treatment.

Table 2: Key Findings from Nangibotide TFA Clinical Trials

Trial	Patient Population	sTREM-1 Cutoff	Key Findings
Phase 2a (NCT03158948)	49 patients with septic shock	Median value	A non-significant decrease in the SOFA score from baseline to Day 5 of $-1.5 (\pm 1.12)$ was observed in the high sTREM-1 subgroup treated with Nangibotide compared to placebo. [11] In the high sTREM-1 subgroup, 70% of patients treated with Nangibotide were alive and free of medical support at Day 28, compared to 40% in the placebo group.[5]
ASTONISH (Phase 2b - NCT04055909)	355 patients with septic shock	Predefined: ≥ 400 pg/mL; Exploratory: ≥ 532 pg/mL	The primary endpoint (mean difference in SOFA score at the predefined sTREM-1 cutoff) was not met.[4] [12] However, in a prespecified analysis, high-dose nangibotide led to a clinically relevant improvement in SOFA score (of two points or more) from baseline to day 5 over placebo in patients with higher baseline sTREM-1

concentrations (≥ 532 pg/mL).[10] In the predefined high sTREM-1 population (≥ 400 pg/mL), 28-day mortality was 28% in the high-dose group versus 31% in the placebo group.[13]

ESSENTIAL (COVID-19 - NCT04429334)

219 patients with severe COVID-19

Median value

In the high sTREM-1 population, there was an adjusted absolute reduction in 28-day mortality of 19.9% in the Nangibotide group compared to placebo. [14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

ASTONISH Phase 2b Trial Protocol (NCT04055909)

- Study Design: A double-blind, randomised, placebo-controlled, multicentre, dose-finding phase 2b trial.[15]
- Inclusion Criteria: Patients aged 18-85 years with septic shock, defined by vasopressor requirement to maintain a mean arterial pressure ≥ 65 mmHg and a lactate level >2 mmol/L, with a documented or suspected infection.[16]
- Exclusion Criteria: Included previous septic shock episode within the current hospital stay, severe immunosuppression, and recent cancer chemotherapy.[16]
- Intervention: Patients were randomized to receive a continuous intravenous infusion of low-dose Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or placebo for up to 5

days.[\[13\]](#)

- sTREM-1 Measurement: Plasma sTREM-1 concentrations were measured at baseline to stratify patients.[\[13\]](#)
- Primary Outcome: The mean difference in the total Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[\[13\]](#)

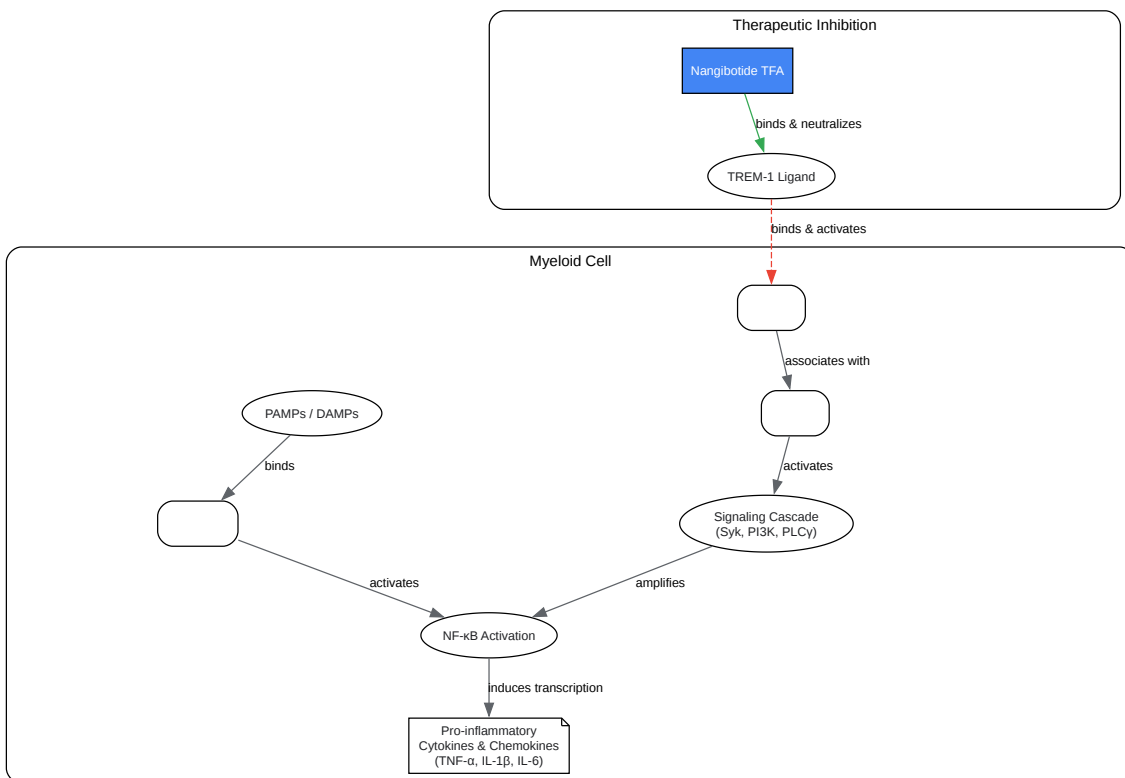
sTREM-1 Measurement Protocol (ELISA)

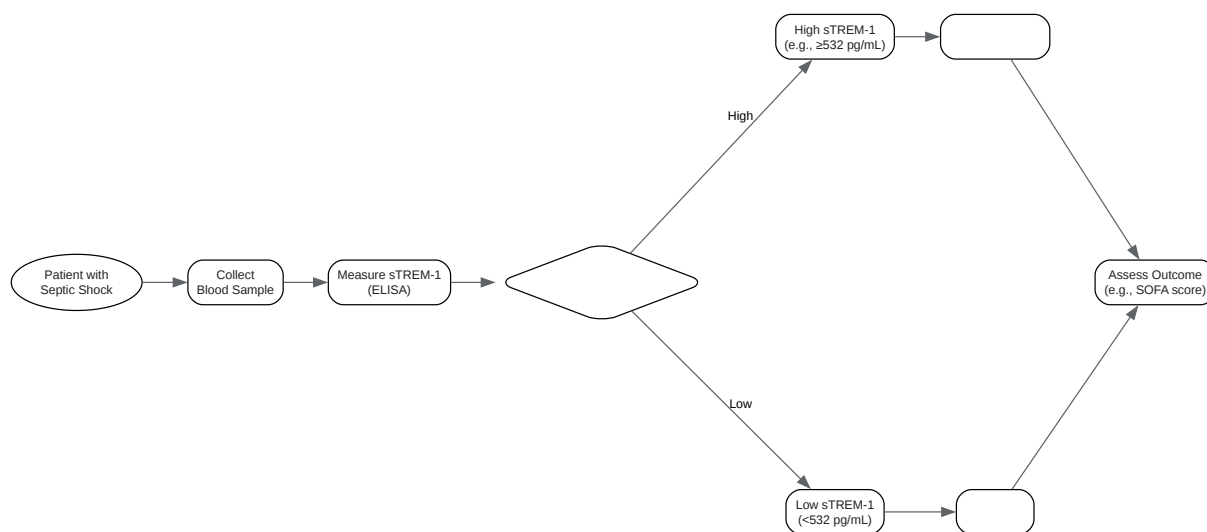
The measurement of sTREM-1 in plasma samples is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA).

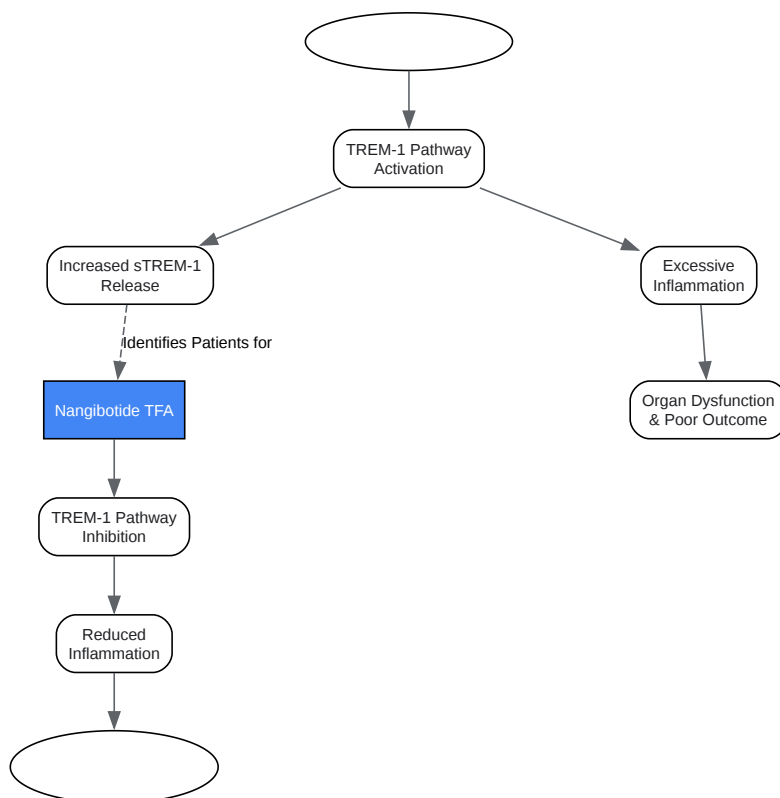
- Sample Collection and Preparation: Blood is collected in tubes containing EDTA or heparin as an anticoagulant. Plasma is separated by centrifugation.[\[17\]](#) Samples are brought to room temperature before the assay.[\[17\]](#)
- Assay Principle: Microtiter plates are pre-coated with an anti-sTREM-1 antibody. Standards and patient samples are added to the wells, and any sTREM-1 present binds to the immobilized antibody. A biotinylated detection antibody specific for sTREM-1 is then added, followed by a streptavidin-peroxidase conjugate. A substrate solution is added, and the color development is proportional to the amount of sTREM-1. The reaction is stopped, and the absorbance is measured at 450 nm.[\[18\]](#)
- Standard Curve: A standard curve is generated using known concentrations of recombinant human sTREM-1 to quantify the sTREM-1 levels in the patient samples.[\[18\]](#)

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the TREM-1 signaling pathway, the experimental workflow for sTREM-1-based stratification, and the logical relationship of the therapeutic approach.







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